molecular formula C8H8N2O B1614423 6-amino-1H-indol-4-ol CAS No. 885520-39-8

6-amino-1H-indol-4-ol

Cat. No. B1614423
M. Wt: 148.16 g/mol
InChI Key: QCQWXAVDEPECFJ-UHFFFAOYSA-N
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Description

6-amino-1H-indol-4-ol is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is an important type of molecule that plays a main role in cell biology . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives, including 6-amino-1H-indol-4-ol, have been synthesized for various biological activities . The importance of the indole ring system has led to the investigation of novel methods of synthesis .


Molecular Structure Analysis

The molecular structure of 6-amino-1H-indol-4-ol is similar to other indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indole derivatives, including 6-amino-1H-indol-4-ol, have been prepared and reported as antiviral agents . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

Indole derivatives, including 6-amino-1H-indol-4-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research could focus on the development of new useful derivatives and their potential therapeutic applications .

properties

IUPAC Name

6-amino-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQWXAVDEPECFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646225
Record name 6-Amino-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1H-indol-4-ol

CAS RN

885520-39-8
Record name 6-Amino-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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